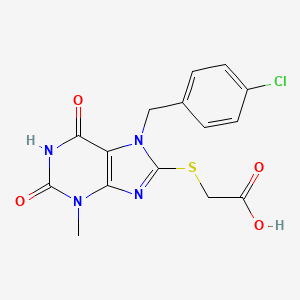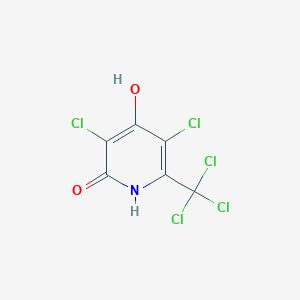
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-4-hydroxy-2-methylpyridine
- 3,5-Dichloro-4-hydroxy-6-methylpyridine
- 3,5-Dichloro-4-hydroxy-2-aminopyridine
Uniqueness
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
179331-01-2 |
|---|---|
分子式 |
C6H2Cl5NO2 |
分子量 |
297.3 g/mol |
IUPAC名 |
3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14) |
InChIキー |
XOUAVUZJVIXUGP-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


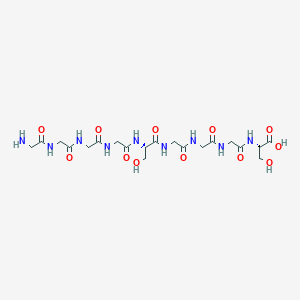
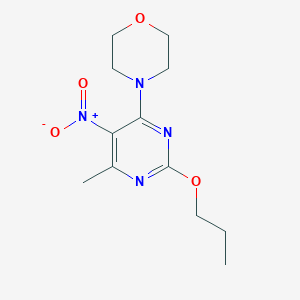
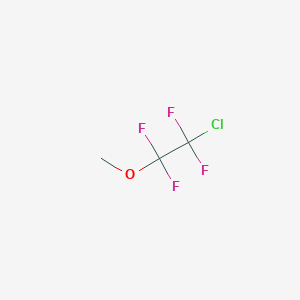
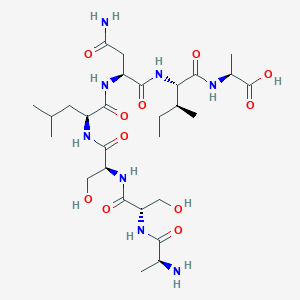
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
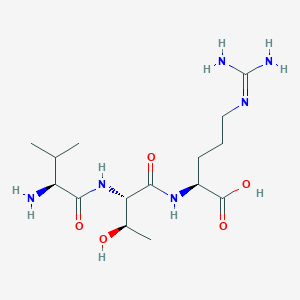

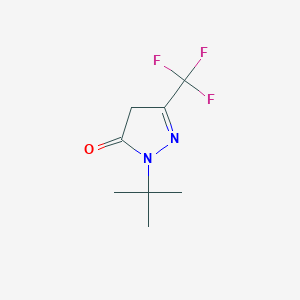
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
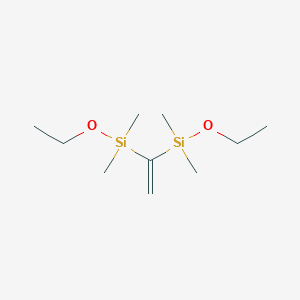
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
